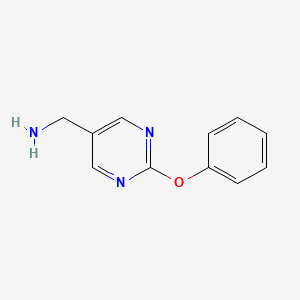

(2-Phenoxypyrimidin-5-YL)methanamine

Description

(2-Phenoxypyrimidin-5-YL)methanamine is a pyrimidine derivative featuring a phenoxy substituent at the 2-position and a methanamine group at the 5-position of the pyrimidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. Pyrimidine derivatives are widely utilized as building blocks for pharmaceuticals, agrochemicals, and ligands in catalysis. The phenoxy group introduces steric bulk and electron-withdrawing properties, while the methanamine moiety provides a reactive site for further functionalization, such as amide bond formation or salt derivatization .

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(2-phenoxypyrimidin-5-yl)methanamine |

InChI |

InChI=1S/C11H11N3O/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,6,12H2 |

InChI Key |

KCFXHOSAEUIBDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxypyrimidin-5-yl)methanamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.

Industrial Production Methods: Industrial production of 1-(2-Phenoxypyrimidin-5-yl)methanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxypyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

1-(2-Phenoxypyrimidin-5-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxypyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the phenoxy and pyrimidine rings provide hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The phenoxy group in the target compound is bulkier and more electron-withdrawing compared to alkyl (e.g., propyl) or fluorinated pyridinyl groups in analogs. This may influence binding affinity in biological targets or stability under reaction conditions .

- Salt Forms : Hydrochloride or dihydrochloride salts enhance aqueous solubility, as seen in analogs like 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride, which could improve bioavailability in drug development .

Functional Group Reactivity

- Methanamine Group: All compounds share a methanamine group, enabling reactions such as acylation or alkylation. However, steric hindrance from the phenoxy group in the target compound may slow nucleophilic substitution compared to less hindered analogs like 1-(2-propylpyrimidin-5-yl)methanamine .

- Heterocyclic Cores: Fluorinated pyrimidines (e.g., (5-Fluoropyrimidin-2-yl)methanamine hydrochloride) exhibit distinct electronic properties due to fluorine’s electronegativity, which can enhance binding to enzymes or receptors compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.